molecular formula C12H16Cl3N3Zn B13765797 Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) CAS No. 68025-48-9

Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)

Cat. No.: B13765797
CAS No.: 68025-48-9
M. Wt: 374.0 g/mol
InChI Key: VAYACCULIOUJKI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate is a complex organic compound with the molecular formula C12H16Cl3N3Zn. It is known for its unique structure, which includes a diazonium group attached to a benzene ring, further linked to a hexahydro-1H-azepin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate typically involves the diazotization of 4-(Hexahydro-1H-azepin-1-yl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the trichlorozincate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aniline derivatives.

Scientific Research Applications

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium chloride
  • 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium tetrafluoroborate
  • 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium sulfate

Uniqueness

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate is unique due to the presence of the trichlorozincate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it suitable for particular applications where other diazonium salts may not be as effective .

Properties

CAS No.

68025-48-9

Molecular Formula

C12H16Cl3N3Zn

Molecular Weight

374.0 g/mol

IUPAC Name

4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3

InChI Key

VAYACCULIOUJKI-UHFFFAOYSA-K

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.